N,N-Dimethyl-p-toluidine

Polymer Chemistry Unsaturated Polyester Resins Low-Temperature Curing

Select N,N-Dimethyl-p-toluidine (DMPT) as your redox co-initiator to eliminate the slow gel times and under-cure risks inherent with unsubstituted DMA analogs. Its para-methyl substitution provides higher electron density, accelerating BPO-initiated polymerization and reducing cycle times in FRP & structural adhesive production. Secure competitive quotes for bulk or trial quantities today.

Molecular Formula C9H13N
CH3C6H4N(CH3)2
C9H13N
Molecular Weight 135.21 g/mol
CAS No. 99-97-8
Cat. No. B166408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-p-toluidine
CAS99-97-8
Synonymsdimethyl-4-toluidine
dimethyl-p-toluidine
dimethyl-para-toluidine
N,N-dimethyl-p-toluidine
Molecular FormulaC9H13N
CH3C6H4N(CH3)2
C9H13N
Molecular Weight135.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C)C
InChIInChI=1S/C9H13N/c1-8-4-6-9(7-5-8)10(2)3/h4-7H,1-3H3
InChIKeyGYVGXEWAOAAJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 455 mg/L
In water, 650 mg/L at 37 °C
Miscible with ethanol, ethyl ether;  soluble in carbon tetrachloride
Solubility in water at 0.65 g/l at 37 ° °C:

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-p-toluidine (CAS 99-97-8): Technical Baseline for Scientific Procurement of a High-Efficiency Tertiary Amine Polymerization Accelerator


N,N-Dimethyl-p-toluidine (DMPT), CAS 99-97-8, is a tertiary aromatic amine that functions as a critical redox co-initiator in free-radical polymerization systems, primarily used with benzoyl peroxide for ambient-temperature curing of acrylic and unsaturated polyester resins [1]. Its para-methyl substitution on the aromatic ring fundamentally distinguishes it from unsubstituted analogs such as N,N-dimethylaniline (DMA, CAS 121-69-7), providing quantifiable differences in electron density that directly translate to altered reaction kinetics and curing efficiency [2].

Why N,N-Dimethyl-p-toluidine Cannot Be Simply Interchanged with Other Tertiary Aromatic Amines in Critical Curing Applications


The assumption that any tertiary aromatic amine can be substituted for N,N-dimethyl-p-toluidine (DMPT) in benzoyl peroxide (BPO) initiated systems is unsupported by quantitative evidence. The para-methyl substitution in DMPT increases electron density on the amine nitrogen relative to unsubstituted N,N-dimethylaniline (DMA), which directly impacts the rate of the redox initiation step and consequently the gel time, cure time, exotherm profile, and final degree of cure [1]. Substitution with a lower-efficiency analog like DMA can result in unacceptably long gel times at ambient temperature, leading to processing delays, incomplete polymerization, or compromised mechanical properties [2]. Conversely, substitution with a more reactive but structurally distinct accelerator, such as ethoxylated p-toluidine (Pergaquick A150), can cause rapid, uncontrolled exotherms that risk thermal damage or premature gelling, as shown in comparative studies [3]. Therefore, the selection of DMPT over its alternatives must be based on specific, quantifiable performance metrics that align with the required processing window and end-use specifications.

Product-Specific Quantitative Evidence Guide for N,N-Dimethyl-p-toluidine (DMPT) Differentiation


DMPT Demonstrates Superior Cure Efficiency at Low Ambient Temperatures Compared to N,N-Dimethylaniline (DMA)

A direct comparative study of tertiary aromatic amines as promoters for unsaturated polyester resin cured with 1% benzoyl peroxide at 10°C and 15°C established a clear rank order of promoter efficiency: DMPT > DMPT/DMMT blends > N,N-dimethyl-m-toluidine (DMMT) > N,N-dimethylaniline (DMA) [1]. DMPT exhibited the shortest gel and cure times, indicating the highest activity among the tested amines. The study further determined that an 80/20 blend of DMPT/DMMT performed essentially equal to pure DMPT, while pure DMMT and DMA were significantly slower [1].

Polymer Chemistry Unsaturated Polyester Resins Low-Temperature Curing

DMPT Provides a Balance of Gel Time and Mechanical Strength in Resin Anchoring Formulations Compared to N,N-Dimethylaniline (DMA)

A study examining the effects of temperature (20–70°C) and accelerator type on the gel time and compressive strength of a PET-type unsaturated polyester resin anchorage agent directly compared N,N-dimethylaniline (DMA), N,N-dimethyl-p-toluidine (DMT), and hydroquinone [1]. The addition of DMT was found to slightly improve the compressive strength of the resin anchorage agent under the same temperature conditions [1]. Furthermore, the gelation time was strongly influenced by the accelerator, with DMT and DMA showing different gelation behaviors as temperature increased [1].

Construction Materials Unsaturated Polyester Resin Anchoring Agent

DMPT Exhibits Lower Reactivity and More Controlled Exotherm Than Highly Reactive Ethoxylated p-Toluidine in Unsaturated Polyester Marble Adhesives

In a study on the storage stability and curing behavior of unsaturated polyester marble adhesives, the exothermic parameters were evaluated for systems using N,N-dimethylaniline (DMA, NL-63), N,N-dimethyl-p-toluidine (DEP, NL-65), and ethoxylated p-toluidine (Pergaquick A150) [1]. The study reports that increasing the concentration of Pergaquick A150, a high-reactivity accelerator, caused a sharp change in exothermic parameters due to its greater reactivity compared to other accelerators [1]. This indicates that DEP (DMPT) provides a more moderate and potentially more controllable exotherm profile compared to the highly reactive ethoxylated alternative.

Adhesive Chemistry Unsaturated Polyester Resin Exotherm Control

DMPT Yields Higher Glass Transition Temperature and Greater Degree of Cure in Unsaturated Polyester Resins Compared to DMA and DMMT

Differential scanning calorimetry (DSC) analysis of unsaturated polyester resin samples cured with different tertiary aromatic amines revealed that those cured with DMPT or isomeric blends containing high proportions of DMPT displayed higher glass transition temperatures (Tg) and greater degrees of cure than samples cured using N,N-dimethyl-m-toluidine (DMMT) or N,N-dimethylaniline (DMA) [1]. This indicates that DMPT promotes a more complete polymerization reaction, resulting in a more densely crosslinked network and superior thermal-mechanical properties.

Polymer Physics Thermal Analysis Unsaturated Polyester Resins

DMPT Demonstrates a Distinct Genotoxicity Profile with Higher Chromosomal Aberration Induction Compared to DMA

A comparative genotoxicity assessment of N,N-dimethylaniline (DMA) and N,N-dimethyl-p-toluidine (DMPT) using multiple endpoints (Ames test, micronucleus test in V79 cells, and in vivo DNA damage in rodent liver) revealed that both compounds are chromosome-damaging agents, but with differing potencies [1]. Notably, DMPT induced numerical chromosome alterations in a dose-dependent manner, with increases up to more than five times the control value [1]. At the highest non-toxic dose tested, both chemicals also showed a significant clastogenic effect [1]. This indicates that while both pose a genotoxic risk, the specific mechanisms and potencies differ, and DMPT may present a greater hazard for numerical chromosome aberrations.

Genetic Toxicology Safety Assessment Mutagenicity

Optimized Application Scenarios for N,N-Dimethyl-p-toluidine Based on Verified Differential Performance


Ambient and Low-Temperature Curing of Unsaturated Polyester Resins for Composite Fabrication

In the fabrication of large fiber-reinforced plastic (FRP) components, such as boat hulls or wind turbine blades, where ambient temperature curing is required and workshop temperatures can fluctuate, N,N-dimethyl-p-toluidine (DMPT) is the preferred accelerator over N,N-dimethylaniline (DMA). The direct comparative evidence demonstrates that DMPT yields significantly faster gel and cure times at low ambient temperatures (10-15°C) compared to DMA, ensuring reliable production cycles even in unheated facilities [1]. This selection minimizes production delays and reduces the risk of under-cured laminates that would compromise the structural integrity of the final composite part.

High-Performance Two-Component Structural Adhesives and Resin Anchors for Construction and Civil Engineering

For two-component structural adhesives and resin anchoring systems used in concrete repair and infrastructure projects, the choice of accelerator directly influences both processing time and load-bearing capacity. Evidence shows that DMPT (DMT) not only provides a controllable gel time window but also results in a slight improvement in the compressive strength of the cured resin compared to alternative accelerators like N,N-dimethylaniline (DMA) [1]. This dual benefit—practical working time coupled with enhanced final mechanical properties—makes DMPT a strategically superior choice for engineering applications where both application ease and long-term structural performance are paramount.

Dental and Orthopedic Bone Cements Requiring Controlled Redox Polymerization

In the formulation of two-part self-curing dental resins and acrylic bone cements used in orthopedic surgery, the redox initiation system typically comprises benzoyl peroxide (BPO) and a tertiary amine accelerator. N,N-dimethyl-p-toluidine (DMPT) is the established accelerator in these critical medical applications due to its well-characterized and efficient room-temperature polymerization kinetics when paired with BPO [1]. Its reliable initiation profile ensures consistent mixing, placement, and setting characteristics, which are essential for clinical procedures where precise working and setting times are mandatory for patient safety and procedural success [2]. However, the selection of DMPT must be balanced against its demonstrated genotoxicity profile [3], which is a key consideration for medical device regulatory submissions.

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